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Compound of Interest

Compound Name:

2-[2-

(Dimethylamino)ethoxy]benzylami

ne

Cat. No.: B1582119 Get Quote

Introduction: A Multifunctional Building Block in
Modern Drug Development
4-[2-(Dimethylamino)ethoxy]benzylamine is a key organic intermediate characterized by a

versatile molecular architecture. It incorporates a primary amine, a flexible ether linkage, and a

tertiary amine, making it a highly valuable reagent in the synthesis of complex pharmaceutical

molecules. While its isomers exist, the para-substituted form (4-isomer) is of primary industrial

and research interest due to its role as an indispensable precursor in the manufacture of

Itopride.[1][2] Itopride is a prokinetic agent used to treat gastrointestinal disorders, and the

efficient synthesis of its core structure relies heavily on the unique reactivity of this benzylamine

derivative.[1][2]

This document serves as a comprehensive guide for researchers and drug development

professionals, providing in-depth protocols, mechanistic insights, and safety guidelines for the

effective use of 4-[2-(Dimethylamino)ethoxy]benzylamine in a laboratory setting.

Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties is fundamental to its safe and effective

use.
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Property Value Source

CAS Number 20059-73-8 [3]

Molecular Formula C₁₁H₁₈N₂O [3][4]

Molecular Weight 194.27 g/mol [3][4]

Boiling Point 304.97 °C at 760 mmHg [3]

Density 1.021 g/cm³ [3]

pKa 9.29 ± 0.10 (Predicted) [3]

Storage
Store at 2–8 °C under inert gas

(Nitrogen or Argon)
[3]

Hazard Identification and Safe Handling
4-[2-(Dimethylamino)ethoxy]benzylamine is classified as a corrosive and acutely toxic

substance.[5] Strict adherence to safety protocols is mandatory.

Hazard Classification: Acute Toxicity, Category 4 (Oral, Dermal, Inhalation); Skin Corrosion,

Category 1B.[5]

Primary Hazards: Causes severe skin burns and eye damage. Harmful if swallowed, in

contact with skin, or if inhaled.[5] Ingestion can cause severe swelling and damage to

delicate tissues, with a danger of perforation.[5]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles (compliant with EN 166) are required.[5]

Hand Protection: Wear appropriate chemical-resistant protective gloves.[5]

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to

prevent skin exposure.[5]

Respiratory Protection: All handling must be conducted in a well-ventilated fume hood.[6] If

exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard
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EN 149 approved respirator.[5][7]

Emergency Procedures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under

the eyelids. Seek immediate medical attention.[5][6]

Skin Contact: Wash off immediately with plenty of soap and water while removing all

contaminated clothing.[5]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical

attention.[5][7]

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen.[5]

Storage and Disposal:

Store in a dry, cool, and well-ventilated place in a tightly closed container, preferably under

an inert atmosphere.[5]

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.

Application in Pharmaceutical Synthesis: The
Itopride Pathway
The primary application of 4-[2-(Dimethylamino)ethoxy]benzylamine is as a pivotal intermediate

in the multi-step synthesis of Itopride Hydrochloride. The benzylamine moiety serves as the

nucleophile that reacts with an activated carboxyl group (typically an acyl chloride) of 3,4-

dimethoxybenzoic acid to form the final amide bond in the Itopride molecule.[8]

The overall workflow can be visualized as follows:
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Synthesis of the Intermediate

Final API Synthesis

Starting Materials
(e.g., 4-Fluorobenzylamine)

4-[2-(Dimethylamino)ethoxy]benzylamine

Etherification / Reduction
(See Protocol I & II)

Itopride (API)

Amide Coupling
(See Protocol III)

3,4-Dimethoxybenzoyl Chloride

Click to download full resolution via product page

Caption: General workflow for Itopride synthesis.

Detailed Experimental Protocols
The following protocols are derived from patented and established synthetic methods.[8][9][10]

Researchers should adapt these procedures to their specific laboratory conditions and scale.

Protocol I: Synthesis of 4-[2-
(Dimethylamino)ethoxy]benzylamine via Nucleophilic
Aromatic Substitution
This method utilizes 4-fluorobenzylamine and 2-(dimethylamino)ethanol in a nucleophilic

aromatic substitution reaction.[9][11]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1582119?utm_src=pdf-body-img
https://patents.justia.com/patent/20090177008
https://patents.google.com/patent/US20090203940A1/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4701811.htm
https://patents.google.com/patent/US20090203940A1/en
https://patentimages.storage.googleapis.com/9b/25/88/46d49ce22e8e36/WO2006011696A1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(Dimethylamino)ethanol

Sodium hydride (NaH), 60% dispersion in mineral oil

4-Fluorobenzylamine

Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

Base Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and

an addition funnel under an inert atmosphere (N₂ or Ar), add 2-(dimethylamino)ethanol (1.7

equivalents).

Cool the flask to 0 °C using an ice bath.

Slowly add sodium hydride (1.4 equivalents) portion-wise to the stirred solution. Causality

Note:Sodium hydride is a strong, non-nucleophilic base that deprotonates the alcohol to form

the sodium alkoxide. This is a highly exothermic reaction that generates flammable hydrogen

gas, necessitating slow addition at low temperatures.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to 130-140 °C for 1 hour to ensure complete formation of the alkoxide.

Nucleophilic Substitution: Slowly add 4-fluorobenzylamine (1.0 equivalent) to the hot reaction

mixture via the addition funnel.

Maintain the reaction temperature at 130-140 °C and stir for 5-6 hours, monitoring the

reaction progress by TLC or LC-MS.

Workup and Purification: After the reaction is complete, cool the mixture to room

temperature.

Carefully quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield

pure 4-[2-(Dimethylamino)ethoxy]benzylamine.

Caption: Workflow for Protocol I.

Protocol II: Synthesis via Reductive Amination of the
Corresponding Aldehyde
This alternative route involves the formation of an oxime from 4-[2-

(dimethylamino)ethoxy]benzaldehyde, followed by reduction.[8][10]

Materials:

4-[2-(Dimethylamino)ethoxy]benzaldehyde

Hydroxylamine hydrochloride (NH₂OH·HCl)

Acetic acid

Zinc powder

Dichloromethane (DCM)

Procedure:

Oxime Formation: In a reaction vessel, add 80% acetic acid followed by hydroxylamine

hydrochloride (approx. 1.2 equivalents).

Cool the mixture to 0-5 °C.

Slowly add a solution of 4-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 equivalent) in acetic

acid, maintaining the temperature between 0-5 °C.

Stir the reaction mixture at this temperature for at least 2 hours. Scientist's Note:The low

temperature controls the rate of the exothermic condensation reaction and ensures stable
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formation of the oxime intermediate.

Reduction: Once oxime formation is complete (monitor by TLC), add powdered zinc (approx.

2.0-3.0 equivalents) in small portions.

Control the addition rate to keep the internal temperature below 50 °C. The reaction is highly

exothermic.

Workup and Extraction: After the addition is complete, stir for another hour.

Extract the reaction mixture by adding a 30% ammonia solution to basify, followed by DCM.

Separate the organic phase. Extract the aqueous phase again with DCM.

Combine the organic phases and distill the solvent to obtain an oily residue.

The residue can be further purified if necessary, yielding the target benzylamine.[10]

Protocol III: Final Amide Coupling to Synthesize Itopride
This protocol uses the product from Protocol I or II to complete the synthesis of Itopride.

Materials:

4-[2-(Dimethylamino)ethoxy]benzylamine

3,4-Dimethoxybenzoyl chloride

A suitable base (e.g., Triethylamine or Pyridine)

Anhydrous solvent (e.g., Dichloromethane or Diisopropyl ether)

Procedure:

In a flask under an inert atmosphere, dissolve 4-[2-(Dimethylamino)ethoxy]benzylamine (1.0

equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

Cool the solution to 0 °C.
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Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in the same

solvent.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

2-4 hours, monitoring by TLC. Mechanistic Insight:This is a classic Schotten-Baumann

reaction. The base neutralizes the HCl generated during the acylation of the primary amine,

driving the reaction to completion.

Workup: Upon completion, wash the reaction mixture with water, followed by a mild acid

(e.g., 1M HCl) to remove excess base, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Itopride.

The crude product can be recrystallized or purified by column chromatography. The final

product is often converted to its hydrochloride salt for stability and bioavailability.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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